1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Overview
Description
1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, also known as BMTP-5, is a novel organic compound that has attracted significant attention from researchers due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry1.
Synthesis Analysis
The synthesis of pyrazoles, the core structure of the compound, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes2. Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to afford a wide variety of pyrazoles2.Molecular Structure Analysis
The molecular formula of 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is C14H12N2O2S3. The average mass is 272.32 Da and the monoisotopic mass is 271.054657 Da4.
Chemical Reactions Analysis
The chemical reactions involving pyrazoles are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles2. A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives2.Physical And Chemical Properties Analysis
The compound appears to be white to cream or pale yellow in color67. The molecular weight is 272.323.Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid serves as a precursor in the synthesis of diverse heterocyclic compounds. For instance, a study reported the synthesis of new unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles bearing the thieno[2,3-c]pyrazolo moiety. These compounds were synthesized from thieno[2,3-c]pyrazole-5-carbohydrazide by multistep reaction sequences, demonstrating the versatility of 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid in heterocyclic chemistry (Patil et al., 2014).
Antimicrobial and Anti-inflammatory Agents
Furthermore, derivatives of 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid have been explored for their biological activities, including antimicrobial and anti-inflammatory properties. A study synthesized novel thieno[2,3-c]pyrazole compounds and evaluated their antimicrobial and anti-inflammatory activities. These compounds showed significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as remarkable anti-fungal and anti-inflammatory activities, indicating the potential medicinal applications of derivatives of 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (El-Dean et al., 2015).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it may be harmful if swallowed and causes serious eye irritation8.
Future Directions
The future directions of 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid are not explicitly mentioned in the search results. However, given its unique properties and potential applications, it is likely to continue attracting significant attention from researchers in various fields.
properties
IUPAC Name |
1-benzyl-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-11-7-12(14(17)18)19-13(11)16(15-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYCVVRHCGXUAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368262 |
Source
|
Record name | 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
CAS RN |
565171-09-7 |
Source
|
Record name | 3-Methyl-1-(phenylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565171-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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